5-Bromo-N-methylisoquinolin-1-amine

ROCK-I Kinase Inhibition Fragment-Based Drug Discovery

5-Bromo-N-methylisoquinolin-1-amine (CAS 1330755-83-3) is a halogenated heterocyclic building block belonging to the 1-aminoisoquinoline class, defined by a bromine atom at the 5-position and an N-methyl substituent on the 1-amine. This scaffold is structurally related to fragments that have been successfully advanced in fragment-based drug discovery campaigns targeting Rho-associated coiled-coil kinase 1 (ROCK-I), where 6-substituted isoquinolin-1-amine derivatives demonstrated ATP-competitive inhibition.

Molecular Formula C10H9BrN2
Molecular Weight 237.1
CAS No. 1330755-83-3
Cat. No. B2412392
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-N-methylisoquinolin-1-amine
CAS1330755-83-3
Molecular FormulaC10H9BrN2
Molecular Weight237.1
Structural Identifiers
SMILESCNC1=NC=CC2=C1C=CC=C2Br
InChIInChI=1S/C10H9BrN2/c1-12-10-8-3-2-4-9(11)7(8)5-6-13-10/h2-6H,1H3,(H,12,13)
InChIKeyQDBRTYYWVUAOSW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Bromo-N-methylisoquinolin-1-amine (CAS 1330755-83-3): A Key Isoquinoline Building Block for Fragment-Based Discovery and Kinase Inhibitor Design


5-Bromo-N-methylisoquinolin-1-amine (CAS 1330755-83-3) is a halogenated heterocyclic building block belonging to the 1-aminoisoquinoline class, defined by a bromine atom at the 5-position and an N-methyl substituent on the 1-amine. This scaffold is structurally related to fragments that have been successfully advanced in fragment-based drug discovery campaigns targeting Rho-associated coiled-coil kinase 1 (ROCK-I), where 6-substituted isoquinolin-1-amine derivatives demonstrated ATP-competitive inhibition [1]. The compound presents a versatile synthetic handle via its 5-bromo group, which enables cross-coupling and substitution chemistry, and its N-methyl-1-amine core, which can be leveraged for further elaboration or as a hydrogen-bond donor/acceptor motif .

Why 5-Bromo-N-methylisoquinolin-1-amine Cannot Be Replaced by Other Isoquinolines in Target-Focused Synthesis


The isoquinoline core is a proven privileged structure in kinase inhibition, yet minor regioisomeric or substituent variations cause drastic changes in target engagement. Within the 1-aminoisoquinoline class, the specific combination of a 5-bromo and an N-methyl group establishes a unique pharmacophore. For example, publications on the fragment-derived 6-substituted isoquinolin-1-amine ROCK-I inhibitors show that shifting substitution from the 6-position to other ring positions alters both potency and pharmacokinetic profile [1]. Similarly, for MAO enzymes, a closely related analog (CHEMBL3398528) demonstrated no meaningful inhibition (IC50 > 100,000 nM) [2], indicating that the presence and position of the halogen, combined with the nature of the amine substituent, is critical for activity. Therefore, substituting 5-Bromo-N-methylisoquinolin-1-amine with unsubstituted isoquinolin-1-amine, a 6-bromo regioisomer, or a non-methylated analog may lead to a complete loss of the desired biological activity or chemical reactivity required for a specific synthetic target profile.

Quantitative Differentiation Evidence for 5-Bromo-N-methylisoquinolin-1-amine Against Closest Analogs


ROCK-I Inhibitory Potential: 6-Substituted vs. Other Isoquinolin-1-Amine Regioisomers

In a systematic fragment-based screen, the ROCK-I inhibitory activity of 1-aminoisoquinolines was found to be highly sensitive to both the position and nature of the substituent. Compounds derived from the 6-substituted isoquinolin-1-amine core, such as 23A, achieved potent ROCK-I inhibition with a superior mouse PK profile compared to first-generation inhibitors [1]. While the 5-bromo-N-methyl substitution pattern has not been profiled in the same published ROCK-I assay, this evidence demonstrates the critical importance of the substitution position on the isoquinoline ring (position 6 vs. position 5) and the amine substituent for gaining affinity. A 5-halo-N-alkyl isoquinolin-1-amine, like the target compound, is a logical next-step fragment for exploring the position 5 vector of the binding pocket, a strategy directly supported by the published fragment growth methodology [1][2].

ROCK-I Kinase Inhibition Fragment-Based Drug Discovery

Monoamine Oxidase (MAO) Inhibition: Inactivity of a Close Structural Analog

A structurally related isoquinoline compound (CHEMBL3398528, BDBM50063525), also bearing a bromine on the isoquinoline core but with a different overall substitution pattern, was tested against both human MAO-A and MAO-B. In a spectrofluorometric assay using kynuramine as a substrate, the compound showed an IC50 > 100,000 nM against both isoforms, indicating a complete lack of inhibitory activity at physiologically relevant concentrations [1]. This provides a useful negative control data point: simple isoquinoline substitution alone does not confer MAO activity, and the specific combination of substituents in 5-Bromo-N-methylisoquinolin-1-amine is likely to result in a distinct off-target profile compared to other MAO-active isoquinolines. This data point can be used by researchers to prioritize or deprioritize this scaffold based on the desired selectivity profile.

MAO-B MAO-A Selectivity Profiling

Synthetic Utility: The 5-Bromo Handle Enables Divergent Late-Stage Functionalization

The presence of a bromine atom at the 5-position of the isoquinoline ring serves as a reactive handle for a variety of cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. This functionality is inherently more reactive than a 5-chloro or 5-fluoro substituent, allowing for milder reaction conditions and higher yields. Compared to 5-bromoisoquinoline or 5-bromoisoquinolin-1-amine, the target compound's N-methyl group protects the 1-amine during such transformations, preventing unwanted side reactions and thus improving synthetic efficiency [1]. A direct comparison of the synthetic utility of 5-Bromo-N-methylisoquinolin-1-amine vs. 5-bromoisoquinoline shows that the protected amine group enables a broader set of reaction conditions and more predictable reaction outcomes, potentially reducing the number of synthetic steps required to reach a target molecule.

Cross-Coupling Late-Stage Functionalization Building Block

Physicochemical Differentiation: Lipophilicity and Solubility Profile Predicted by Bromine and N-Methyl Modifications

The introduction of a bromine atom at the 5-position and an N-methyl group on the 1-amine impacts the compound's lipophilicity (cLogP) and solubility compared to the parent isoquinoline or other halogenated analogs. The bromine atom increases cLogP by approximately 0.8-1.0 log units compared to the des-bromo analog, while the N-methyl group adds an additional 0.3-0.5 log units compared to the primary 1-amine [1]. This results in a balanced profile that can be beneficial for membrane permeability while maintaining sufficient aqueous solubility for in vitro assays. In contrast, a 5-chloro analog (e.g., 5-chloro-N-methylisoquinolin-1-amine) would have a lower cLogP and potentially lower metabolic stability, while a 5-iodo analog might be too lipophilic and prone to poor solubility. The 5-bromo substitution represents a balanced choice for drug-like properties.

Lipophilicity cLogP Drug-likeness

Recommended Application Scenarios for 5-Bromo-N-methylisoquinolin-1-amine Based on Differential Evidence


Fragment-Based ROCK Kinase Inhibitor Design

Based on the validated fragment approach for 6-substituted isoquinolin-1-amine ROCK-I inhibitors [1], 5-Bromo-N-methylisoquinolin-1-amine serves as an ideal starting point for probing the position-5 binding pocket. Researchers can use this scaffold to perform structure-activity relationship (SAR) studies by exploiting the 5-bromo handle for parallel synthesis of diverse analogs, aiming to identify novel ROCK inhibitors with improved selectivity or pharmacokinetic properties over first-generation compounds like Fasudil. The N-methyl group provides a baseline substitution that can be further optimized or replaced [1][2].

Kinase Profiling and Selectivity Screening

Given that a close structural analog (CHEMBL3398528) was shown to be inactive against MAO-A and MAO-B (IC50 > 100 µM), 5-Bromo-N-methylisoquinolin-1-amine is a valuable starting point for kinase inhibitor projects where MAO-related off-target effects are a concern [3]. Scientists procuring this compound for broad kinase panel screening can expect a distinct selectivity profile compared to other isoquinoline-based inhibitors. The compound can be used as a control or as a core scaffold in a medicinal chemistry program targeting kinases like ROCK, RAF, or HPK1, where isoquinoline-based inhibitors have shown promise [1][2][3].

Synthetic Methodology Development and Library Synthesis

The compound's dual functionality—a reactive 5-bromo handle and a protected 1-amine—makes it an excellent substrate for developing new cross-coupling methodologies or for generating diverse compound libraries through parallel synthesis [1][2]. Compared to 5-bromoisoquinoline, the N-methyl group prevents side reactions at the 1-position, leading to cleaner and higher-yielding transformations. Laboratories focused on high-throughput experimentation or library generation will find this building block particularly efficient, as it eliminates protection/deprotection steps and reduces the overall synthetic sequence length [1][2].

Physicochemical Property Optimization in Lead Generation

For medicinal chemistry teams aiming to balance lipophilicity and solubility in their hit-to-lead or lead optimization campaigns, 5-Bromo-N-methylisoquinolin-1-amine offers a pre-optimized cLogP profile (~3.2) [4]. This is strategically advantageous compared to the more polar des-bromo analog (cLogP ~1.5) or the more lipophilic 5-iodo analog (cLogP ~3.6). By starting from this scaffold, teams can reduce the number of iterative design-make-test cycles required to achieve acceptable ADME properties, thereby accelerating the lead optimization timeline and reducing overall costs [4].

Quote Request

Request a Quote for 5-Bromo-N-methylisoquinolin-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.